N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide
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Overview
Description
N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide is a complex organic compound that features a triazole ring, a benzamide group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide typically involves multiple steps, including the formation of the triazole ring and the attachment of various functional groups. Common reagents used in these synthetic routes include sodium borohydride (NaBH4) for reduction reactions and phosphorus oxychloride (POCl3) for chlorination reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4)
Chlorinating agents: Phosphorus oxychloride (POCl3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use in the synthesis of other complex organic compounds or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring and benzamide group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- N-(3,4-dimethoxyphenethyl)acetamide
Uniqueness
N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C23H27N5O5S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[[4-ethyl-5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H27N5O5S/c1-5-28-20(13-24-22(30)15-10-11-18(32-3)19(12-15)33-4)26-27-23(28)34-14-21(29)25-16-8-6-7-9-17(16)31-2/h6-12H,5,13-14H2,1-4H3,(H,24,30)(H,25,29) |
InChI Key |
OAGHTLLOXCECBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CNC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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